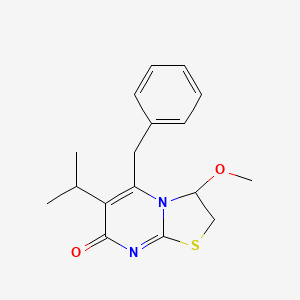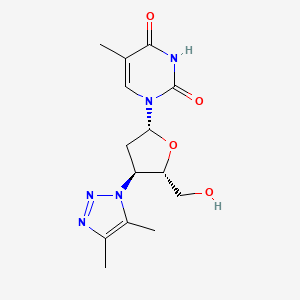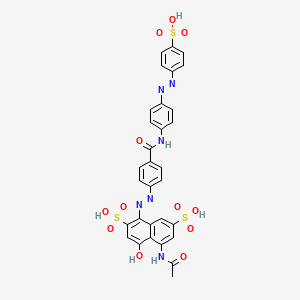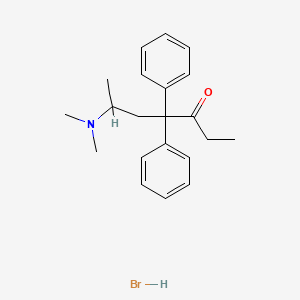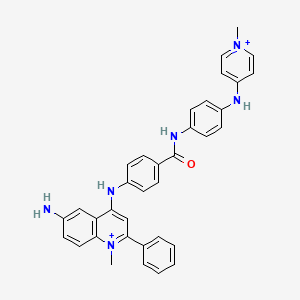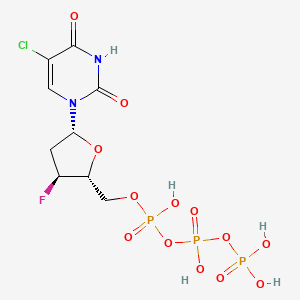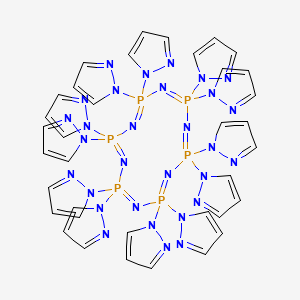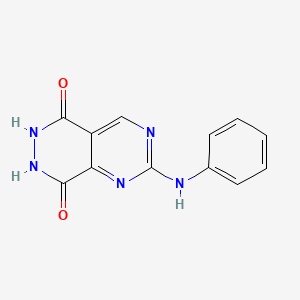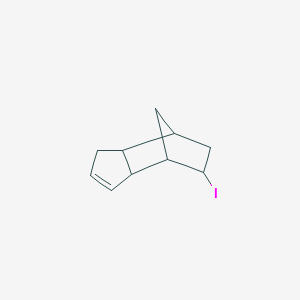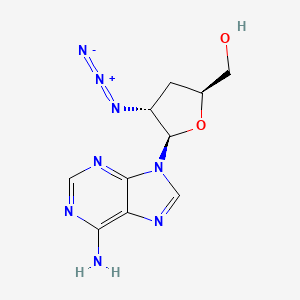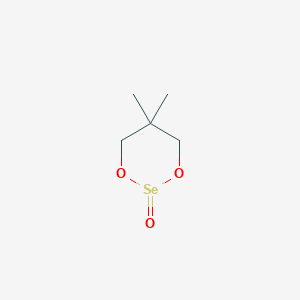
5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 316448 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied extensively for its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its applications and benefits.
Vorbereitungsmethoden
The synthesis of NSC 316448 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 316448 through a series of chemical reactions. This may include condensation reactions, cyclization, and other organic synthesis techniques.
Functionalization: After forming the core structure, various functional groups are added to the molecule to enhance its properties. This step often involves the use of reagents such as halogens, acids, and bases under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity and quality.
Industrial production methods for NSC 316448 may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
NSC 316448 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving NSC 316448 typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of various reduced forms of the compound.
Substitution: NSC 316448 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
NSC 316448 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 316448 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, NSC 316448 is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays.
Medicine: NSC 316448 has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, NSC 316448 is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of NSC 316448 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
NSC 316448 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound shares some structural similarities with NSC 316448 but has different functional groups that affect its reactivity and applications.
NSC 725776 (Indimitecan): Another compound with a similar core structure but different functional groups, leading to distinct biological activities and therapeutic potential.
NSC 724998 (Indotecan): Similar in structure to NSC 316448, but with variations that result in different chemical and biological properties.
These comparisons help to understand the unique features of NSC 316448 and its potential advantages over other compounds.
Conclusion
NSC 316448 is a compound with diverse applications in scientific research and industry. Its unique chemical properties, synthesis methods, and mechanisms of action make it a valuable tool for studying various processes and developing new technologies. By comparing it with similar compounds, researchers can better understand its potential and explore new avenues for its use.
Eigenschaften
CAS-Nummer |
4176-56-1 |
|---|---|
Molekularformel |
C5H10O3Se |
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
5,5-dimethyl-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C5H10O3Se/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
YMCDDNBCBLSNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO[Se](=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


